molecular formula C16H20ClN3OS B3887467 N-[2-(4-chlorophenyl)ethyl]-2-{methyl[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide

N-[2-(4-chlorophenyl)ethyl]-2-{methyl[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide

Cat. No. B3887467
M. Wt: 337.9 g/mol
InChI Key: UCRBZLVWAPPMPV-UHFFFAOYSA-N
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Description

The compound “N-[2-(4-chlorophenyl)ethyl]-2-{methyl[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide” is a complex organic molecule that contains several functional groups, including an amide, a thiazole ring, and a chlorophenyl group . These functional groups suggest that the compound could have a variety of biological activities.


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a thiazole ring, which is a type of heterocyclic aromatic ring containing nitrogen and sulfur atoms . It also contains a chlorophenyl group, which is a phenyl ring (a type of aromatic ring containing carbon atoms) with a chlorine atom attached .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine . The chlorophenyl group could undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its solubility would depend on the polarity of its functional groups. The presence of the amide group could enhance its solubility in polar solvents like water .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if it acts as a ligand for a specific receptor, it would bind to the receptor and modulate its activity . The exact mechanism of action would need to be determined through biological studies.

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity. As with any chemical, appropriate safety precautions should be taken when handling it. It’s important to note that just because a compound contains certain functional groups doesn’t necessarily mean it’s hazardous .

Future Directions

The future research directions for this compound could include studying its biological activity, optimizing its synthesis process, and investigating its mechanism of action . Additionally, it could be interesting to study the structure-activity relationships of this compound and related compounds.

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[methyl-[1-(1,3-thiazol-2-yl)ethyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3OS/c1-12(16-19-9-10-22-16)20(2)11-15(21)18-8-7-13-3-5-14(17)6-4-13/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRBZLVWAPPMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)N(C)CC(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-chlorophenyl)ethyl]-2-{methyl[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide

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